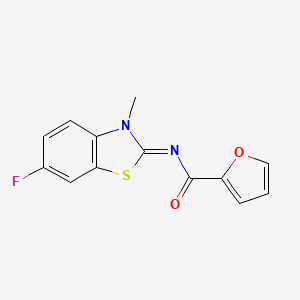![molecular formula C13H15ClO B2560482 1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287289-71-6](/img/structure/B2560482.png)
1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentanes (BCPs). BCPs have been demonstrated to be bioisosteres of the phenyl ring . They are used in drug discovery by pharmaceutical companies due to their influence on permeability, aqueous solubility, and in vitro metabolic stability .
Molecular Structure Analysis
The molecular structure of BCPs is unique and complex. The bicyclic structure is rich in sp3 hybridized carbon atoms, which increases the three-dimensionality of the molecules . This structure plays a high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science .Chemical Reactions Analysis
The chemical reactions involving BCPs are diverse and often complex. A continuous flow process to generate [1.1.1]propellane, which can directly be derivatised into various BCP species, has been developed . This process was realised in throughputs up to 8.5 mmol h−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of BCPs are influenced by their unique bicyclic structure. They have an influence on the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .Future Directions
The future directions in the research and application of BCPs are promising. The development of practical and scalable synthesis methods will ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . The exploration of new BCP derivatives and their potential applications in medicinal chemistry is an exciting area of future research.
properties
IUPAC Name |
1-(chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c1-15-11-5-3-2-4-10(11)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMXNSJSBUKBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



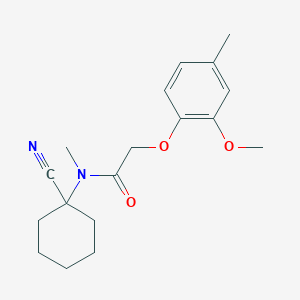
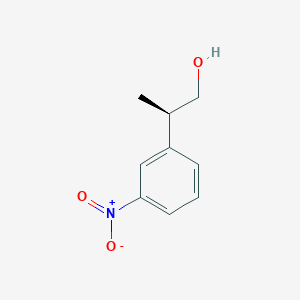
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2560407.png)
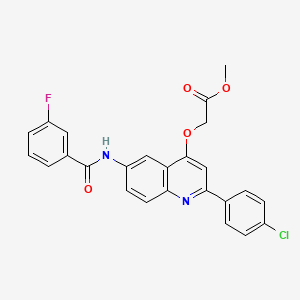
![Methyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2560409.png)
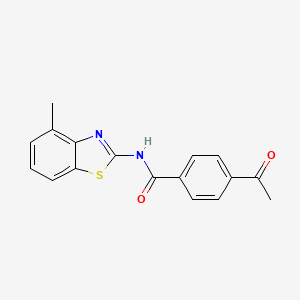
![Ethyl 1-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-3-carboxylate](/img/structure/B2560411.png)
![N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2560416.png)

![4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2560419.png)
![2-ethylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2560420.png)
